2-(ethylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
CAS No.: 952997-08-9
Cat. No.: VC11885539
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952997-08-9 |
|---|---|
| Molecular Formula | C17H16N2O2S2 |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | 2-ethylsulfanyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C17H16N2O2S2/c1-2-22-15-7-4-3-6-13(15)17(20)18-11-12-10-14(21-19-12)16-8-5-9-23-16/h3-10H,2,11H2,1H3,(H,18,20) |
| Standard InChI Key | IIJWWXVIWRRCCD-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
| Canonical SMILES | CCSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Introduction
The compound 2-(ethylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a complex organic molecule that incorporates several functional groups, including an ethylsulfanyl group, a thiophenyl moiety, and an oxazolyl ring. This compound is of interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and unique structural features.
Synthesis and Preparation
The synthesis of 2-(ethylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. These may include:
-
Step 1: Formation of the oxazolyl ring.
-
Step 2: Introduction of the thiophenyl group.
-
Step 3: Attachment of the ethylsulfanyl group.
-
Step 4: Final coupling with benzamide.
Comparison with Similar Compounds
Similar compounds, such as those containing furan and thiophene rings, have shown antimicrobial properties and potential in drug development. For example, 2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide exhibits significant antimicrobial activity against various bacterial strains.
Table 1: Comparison of Antimicrobial Activity
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 μg/mL |
| Compound B | S. aureus | 8 μg/mL |
| Compound C | P. aeruginosa | 16 μg/mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume